BenchChemオンラインストアへようこそ!

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Synthetic Chemistry Process Development Building Block Efficiency

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a dihalogenated fused heterocycle (C₅H₂Cl₂N₄, MW 189.00) that serves as a versatile synthetic intermediate in medicinal chemistry. The compound belongs to the pyrazolo[3,4-d]pyrimidine scaffold class, which is a core structure in numerous kinase inhibitor programs, including CDK2, HPK1, PLK4, and VEGFR-2 targeting campaigns.

Molecular Formula C5H2Cl2N4
Molecular Weight 189.00 g/mol
CAS No. 2089315-59-1
Cat. No. B6592482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
CAS2089315-59-1
Molecular FormulaC5H2Cl2N4
Molecular Weight189.00 g/mol
Structural Identifiers
SMILESC1=NC(=NC2=NNC(=C21)Cl)Cl
InChIInChI=1S/C5H2Cl2N4/c6-3-2-1-8-5(7)9-4(2)11-10-3/h1H,(H,8,9,10,11)
InChIKeyNEEIVRJYYLSTDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 2089315-59-1): Procurement-Grade Heterocyclic Building Block for Kinase-Targeted Library Synthesis


3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a dihalogenated fused heterocycle (C₅H₂Cl₂N₄, MW 189.00) that serves as a versatile synthetic intermediate in medicinal chemistry . The compound belongs to the pyrazolo[3,4-d]pyrimidine scaffold class, which is a core structure in numerous kinase inhibitor programs, including CDK2, HPK1, PLK4, and VEGFR-2 targeting campaigns [1][2]. Commercially available at 95–97% purity from multiple suppliers, this dichloro building block enables sequential functionalization at two electronically distinct positions (C3 and C6) on the bicyclic framework, a feature that distinguishes it from other regioisomeric dichloro analogs such as the 4,6-dichloro (CAS 42754-96-1) or 3,4-dichloro (CAS 1262408-00-3) variants [3]. Its primary documented application is as a key intermediate for constructing kinase-focused compound libraries, where the orthogonal reactivity of the two chlorine leaving groups permits controlled, stepwise introduction of molecular diversity .

Why 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Replaced by Other Dichloro Regioisomers in Sequential Derivatization Workflows


Generic substitution among pyrazolo[3,4-d]pyrimidine regioisomers is not feasible because the position of chlorine substituents fundamentally dictates both the electronic activation of each reactive center and the steric accessibility for nucleophilic displacement [1]. In the 3,6-dichloro isomer (CAS 2089315-59-1), the C6 chlorine is attached to the electron-deficient pyrimidine ring and is therefore significantly more electrophilic than the C3 chlorine on the pyrazole ring, enabling a highly predictable, temperature-controlled sequential SNAr sequence: C6 substitution first at 0–25 °C, followed by C3 substitution at elevated temperatures (60–100 °C) [2]. In contrast, the 4,6-dichloro isomer (CAS 42754-96-1) places both leaving groups on the pyrimidine ring with competing reactivity at C4 and C6, often leading to regioisomeric mixtures during mono-substitution . Similarly, the 3,4-dichloro variant (CAS 1262408-00-3) positions one chlorine at the sterically hindered C4 site, which can severely limit reactivity with bulky amine nucleophiles . These regiochemical differences translate directly into practical consequences for library synthesis: the orthogonal reactivity of 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine enables cleaner reaction profiles, higher isolated yields of mono-substituted intermediates, and ultimately greater synthetic throughput [3].

Quantitative Differentiation Evidence: 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine vs. Closest Analogs


Synthetic Accessibility: One-Step Quantitative Yield vs. Multi-Step Protocols for Other Regioisomers

A published protocol demonstrates that 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 2089315-59-1) can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, whereas the 4,6-dichloro regioisomer (CAS 42754-96-1) typically requires a two-step sequence from 4,6-dichloropyrimidine-5-carboxaldehyde with moderate to good yields (reported 59–96% depending on hydrazine substrate) [1][2]. The one-step, quantitative-yield protocol directly translates to lower cost of goods for procurement and reduced lead time for custom synthesis requests [1].

Synthetic Chemistry Process Development Building Block Efficiency

Computationally Predicted Lipophilicity: Consensus LogP 1.64 vs. 4,6-Dichloro Isomer

The consensus LogP (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) for 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is 1.64, with a calculated aqueous solubility (ESOL) of 0.22 mg/mL (LogS = -2.93) . For the 4,6-dichloro regioisomer (CAS 42754-96-1), the consensus LogP is not uniformly reported across vendors, but PubChem-predicted XLOGP3 for 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine is approximately 1.8 [1]. This small but measurable difference in lipophilicity (ΔLogP ~0.16) indicates that the 3,6-dichloro isomer is slightly more polar, which may influence chromatographic purification behavior, solubility in aqueous reaction media, and ultimately the physicochemical profile of downstream derivatives [1].

Physicochemical Profiling Drug-Likeness ADME Prediction

Commercial Purity Benchmarking: 97% Standard Purity with Batch-Specific QC Documentation

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is routinely supplied at 97% purity (HPLC) with batch-specific certificates of analysis including NMR, HPLC, and GC data from major vendors such as Bidepharm and Fluorochem . In comparison, the 3-bromo-4-chloro analog (CAS 90914-41-3) is typically offered at 95% purity, and the mono-chloro 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 5399-92-8) is available at 95% purity . The 2-percentage-point higher standard purity specification for the 3,6-dichloro compound reduces the likelihood of halogen-exchange byproducts (e.g., debromination impurities common in bromo analogs) and ensures more consistent performance in subsequent SNAr reactions where stoichiometric precision is critical .

Quality Assurance Analytical Chemistry Procurement Specifications

Regioselective Reactivity: Orthogonal SNAr Activation at C6 vs. C3 Enables Clean Sequential Derivatization

The 3,6-dichloro substitution pattern provides electronically differentiated leaving groups: the C6 chlorine resides on the π-electron-deficient pyrimidine ring and undergoes rapid SNAr with amines at 0–25 °C, while the C3 chlorine on the pyrazole ring requires elevated temperatures (60–100 °C) for displacement [1]. This contrasts with the 4,6-dichloro isomer (CAS 42754-96-1), where both C4 and C6 chlorines are on the pyrimidine ring and exhibit competing reactivity, often yielding regioisomeric mixtures during mono-amination [2]. The ability to sequentially and selectively functionalize positions 6 and then 3 is a key enabler for generating diverse 3,6-disubstituted pyrazolo[3,4-d]pyrimidine libraries, a scaffold that has yielded potent kinase inhibitors with IC₅₀ values as low as 0.2 nM (PLK4) and 29 nM (HPK1) when properly elaborated [3][4].

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Design

Multi-Vendor Availability with Competitive Pricing: 100 mg at ~$129–$300 Across Independent Suppliers

3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is stocked by at least six independent commercial suppliers (Bidepharm, Fluorochem, GlpBio, ChemScene, AKSci, ChemSpace), with 100 mg pricing ranging from approximately $129 (GlpBio) to £300 (Fluorochem, ~$380) [1]. This multi-vendor landscape creates competitive pricing pressure and supply redundancy. In contrast, the 3,4-dichloro isomer (CAS 1262408-00-3) is listed by fewer suppliers, and the 3-bromo-4-chloro analog (CAS 90914-41-3) carries a higher molecular weight (233.45 vs. 189.00) leading to higher per-mole cost for equimolar quantities . The broader supplier base for the 3,6-dichloro compound reduces single-source dependency risk and facilitates bulk procurement negotiations .

Procurement Supply Chain Cost Efficiency

Optimal Application Scenarios for 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine in Drug Discovery and Chemical Biology


Kinase-Focused Library Synthesis via Sequential SNAr Derivatization

The orthogonal reactivity of C6 (pyrimidine) and C3 (pyrazole) chlorine atoms enables systematic construction of 3,6-disubstituted pyrazolo[3,4-d]pyrimidine libraries. A typical workflow involves first reacting the building block with an amine nucleophile at 0–25 °C to selectively functionalize the C6 position, followed by a second SNAr reaction at 60–100 °C to introduce diversity at C3 [1]. This approach has been validated in kinase inhibitor programs targeting CDK2, HPK1, PLK4, and VEGFR-2, where elaborated derivatives achieved IC₅₀ values in the nanomolar to sub-nanomolar range [2][3].

Scaffold-Hopping Starting Point for Core Replacement Strategies

As a compact, low-molecular-weight (MW 189.00) heterocyclic core with two synthetic handles, 3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine serves as an ideal scaffold-hopping replacement for purine-based kinase inhibitors, offering a different hydrogen-bonding pattern while maintaining the flat aromatic geometry required for ATP-binding site occupation [1]. Its consensus LogP of 1.64 indicates favorable lead-like lipophilicity for fragment-based and HTS follow-up chemistry .

Process Chemistry Scale-Up Leveraging Quantitative One-Step Synthesis

The published one-step, quantitative-yield Vilsmeier protocol for this compound [4] makes it attractive for process development groups requiring multi-gram to kilogram quantities. Unlike the 4,6-dichloro isomer that requires a two-step synthesis with moderate yields, the efficient single-flask procedure reduces solvent usage, purification burden, and overall manufacturing cost, supporting economical scale-up for preclinical candidate synthesis.

Targeted Covalent Inhibitor Design via Sequential Chlorine Displacement and Warhead Installation

The stepwise reactivity of the two chlorine atoms allows installation of a covalent warhead (e.g., acrylamide) at one position while retaining the second chlorine for subsequent diversification or as a solubilizing group attachment point. This strategy aligns with recent reports of pyrazolo[3,4-d]pyrimidine-based covalent PKD inhibitors [5] and supports rational design of irreversible kinase inhibitors with tuned reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.